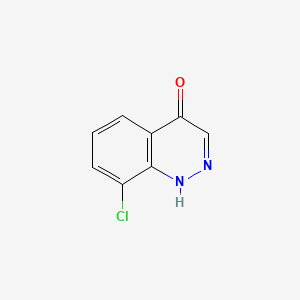
8-Chloro-4-cinnolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-4-cinnolinol is a chemical compound with the molecular formula C₈H₅ClN₂O It is a chlorinated derivative of cinnolinol, featuring a chlorine atom at the 8-position of the cinnolinol ring
Vorbereitungsmethoden
Synthetic Routes::
- One common synthetic route involves the chlorination of cinnolinol under appropriate conditions.
- The reaction typically takes place using a chlorinating agent (such as thionyl chloride or phosphorus pentachloride) in a suitable solvent (e.g., chloroform or dichloromethane).
- The chlorine atom substitutes the hydrogen at the 8-position, yielding 8-chloro-4-cinnolinol.
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
- Optimization of reaction conditions, safety protocols, and purification steps ensures efficient production.
Analyse Chemischer Reaktionen
8-Chloro-4-cinnolinol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes can yield reduced derivatives.
Substitution: The chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, strong oxidizing agents (like potassium permanganate) or reducing agents (such as sodium borohydride) may be employed.
Major Products: The products formed during these reactions include derivatives with modified functional groups or altered substitution patterns.
Wissenschaftliche Forschungsanwendungen
8-Chloro-4-cinnolinol finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
- The precise mechanism by which 8-chloro-4-cinnolinol exerts its effects depends on its specific interactions with biological targets.
- Molecular targets and pathways involved are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- While 8-chloro-4-cinnolinol is unique due to its chlorine substitution, it shares similarities with other cinnolinol derivatives.
- Similar compounds include cinnolinol itself, as well as other halogenated or functionalized cinnolinol analogs.
Eigenschaften
CAS-Nummer |
876-75-5 |
|---|---|
Molekularformel |
C8H5ClN2O |
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
8-chloro-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
InChI-Schlüssel |
GMYPULZDCCEDSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)NN=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



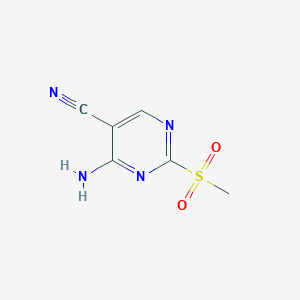

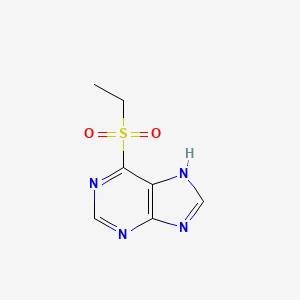
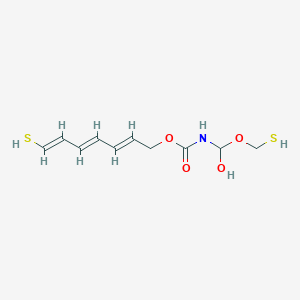
![[(1S,2R,6S,10S,11S,13R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B12927797.png)

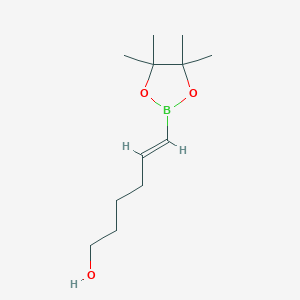
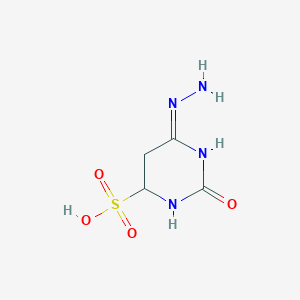
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
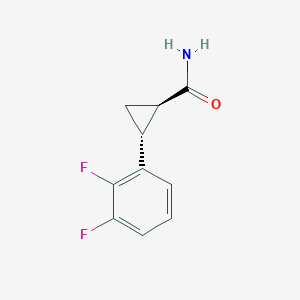

![2-(4-Methoxyphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927847.png)
![2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12927853.png)
